

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Chloro-8-Formylquinoline

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Compound of Interest

Compound Name:	4-Chloroquinoline-8-carbaldehyde
CAS No.:	1781473-10-6
Cat. No.:	B1459359

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Executive Summary

4-Chloro-8-formylquinoline (C₁₀H₆ClNO, MW 191.[1][2]01) is a critical scaffold in the synthesis of hydrazone-based metallo-pharmaceuticals and antimicrobial agents. Its dual functionality—the electrophilic 4-chloro group and the 8-formyl moiety—makes it a versatile but reactive intermediate.

Accurate characterization requires distinguishing this compound from common synthetic byproducts (e.g., des-chloro analogs or oxidized carboxylic acids).[1][2] This guide compares the fragmentation dynamics under Electron Impact (EI) and Electrospray Ionization (ESI), providing a definitive spectral fingerprint for structural validation.[2]

Key Identification Metrics

Feature	Metric	Diagnostic Value
Monoisotopic Mass	191.01 Da	Baseline identification.[1]
Isotope Pattern	3:1 (³⁵ Cl: ³⁷ Cl)	Confirms presence of one chlorine atom.[1]
Base Peak (EI)	m/z 191 or 162	Stability of the aromatic core vs. formyl loss.
Key Neutral Loss	29 Da (CHO) / 28 Da (CO)	Confirms the aldehyde functionality.[2][3]

Experimental Methodology & Protocols

To ensure reproducible fragmentation data, the following protocols are recommended. These methods are self-validating through the observation of the characteristic chlorine isotope cluster.

Protocol A: GC-MS (Electron Impact)

Best for: Structural elucidation and fingerprinting.[2]

- Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).[1]
- Inlet: Splitless mode at 250°C.
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]
- Ionization: 70 eV electron energy.[1][4]
- Scan Range: m/z 40–400.
- Validation Check: Verify the intensity ratio of m/z 191 to 193 is approximately 3:1.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Trace detection and impurity profiling in polar matrices.[2]

- Sample Prep: Dissolve 0.1 mg in 1 mL Acetonitrile/Water (50:50) with 0.1% Formic Acid.[1]

- Flow Rate: 0.3 mL/min.
- Source: ESI Positive Mode (+).
- Collision Energy (CID): Ramp 10–40 eV to generate a breakdown curve.
- Validation Check: Observation of the $[M+H]^+$ doublet at m/z 192/194.

Fragmentation Analysis: The "Molecular Blueprint" Electron Impact (EI) Fragmentation Pathway

Under hard ionization (70 eV), the molecule forms a radical cation (

).[2] The fragmentation is driven by the stability of the quinoline ring and the lability of the formyl substituent.

- Molecular Ion (, m/z 191): Generally intense due to the aromatic stability.[3]
- Primary Loss (Aldehyde Cleavage):
 - -Cleavage: Loss of a hydrogen radical ($H[1]•$) yields the acylium ion at m/z 190.[1]
 - Decarbonylation: Subsequent loss of CO (28 Da) from the acylium ion (or direct loss of $CHO[2]•$ from) generates the 4-chloroquinolinyl cation (m/z 162).[2] This is often a major peak.[1]
- Secondary Loss (Halogen Elimination):
 - The fragment at m/z 162 loses the chlorine radical ($Cl•$) or HCl to form the quinolinyl cation (m/z 127) or dehydro-quinolinyl ion (m/z 126).[2]
- Ring Degradation:
 - Typical of quinolines, the loss of HCN (27 Da) occurs from the pyridine ring, shifting m/z 127

m/z 100.[2]

Electrospray Ionization (ESI) Fragmentation Pathway

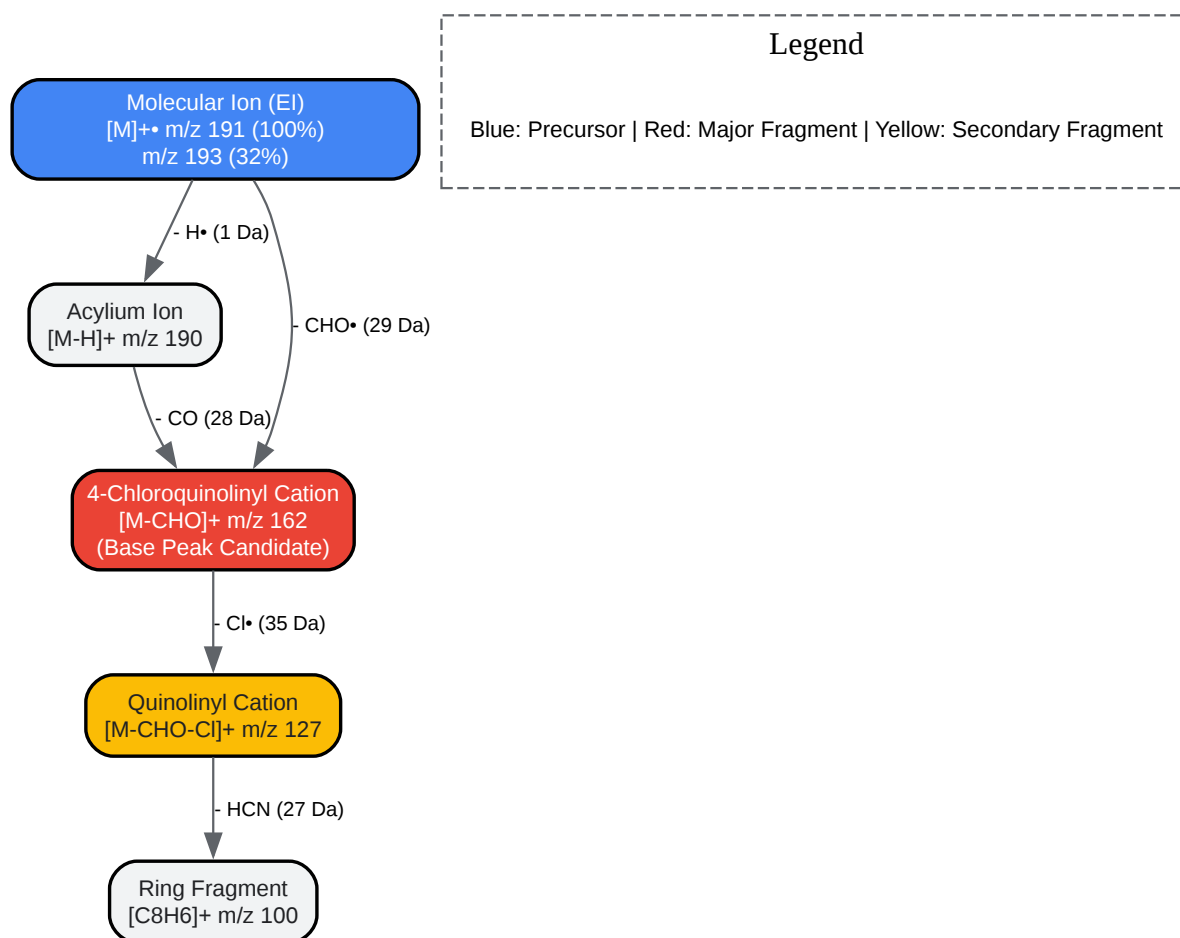
In ESI(+), the species exists as the protonated pseudomolecular ion

[2][5]

- Precursor (
 , m/z 192): The proton likely localizes on the quinoline nitrogen or the formyl oxygen.[2]
- Collision Induced Dissociation (CID):
 - Loss of CO/H₂O: Depending on the collision energy, loss of CO (28 Da) is observed, leading to m/z 164 (protonated 4-chloroquinoline).[2]
 - Loss of HCl: A distinct neutral loss of HCl (36/38 Da) may occur, yielding m/z 156 (8-formylquinolinyl cation), though this is less favored than CO loss.[2]

Visualizing the Fragmentation Logic

The following diagram maps the causal relationships in the fragmentation cascade.



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Figure 1: Proposed Electron Impact (EI) fragmentation pathway for 4-chloro-8-formylquinoline.

Comparative Performance: Product vs. Alternatives

When validating 4-chloro-8-formylquinoline, it is essential to compare its spectral signature against its likely structural analogs (impurities or starting materials).^{[1][2]}

Table 1: Spectral Differentiation Matrix

Compound	Structure	Key MS Difference (vs. Target)	Diagnostic Peaks (m/z)
4-Chloro-8-formylquinoline	Target	3:1 Cl Isotope + CHO loss	191, 162, 127
4-Chloroquinoline	Analog (No CHO)	Mass shift (-28 Da).[1] [2] No CO loss.	163, 128
8-Formylquinoline	Analog (No Cl)	No 3:1 isotope pattern.[1][2]	157, 128
4-Hydroxy-8-formylquinoline	Hydrolysis Product	Mass shift (-18 Da vs Cl).[1] Loss of CO.	173, 145

Why This Matters:

- **Synthesis Monitoring:** If the m/z 163 peak appears, it indicates deformylation (loss of the aldehyde group) during the reaction.
- **Purity Check:** If the m/z 173 peak appears, it indicates hydrolysis of the chlorine atom (replacement by OH), a common side reaction in aqueous workups.[2]

References

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- ChemGuide. Fragmentation Patterns in Mass Spectra. (General principles of aldehyde and halogen fragmentation). Available at: [\[Link\]](#)[2]

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